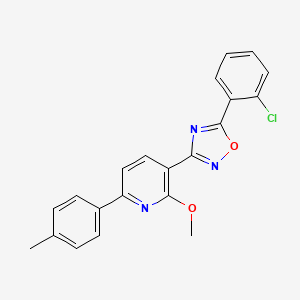
5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole, also known as CPOP, is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. In
Mécanisme D'action
The exact mechanism of action of 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory. 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation.
Biochemical and Physiological Effects
5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in the body. In animal studies, 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole has been shown to improve cognitive function and memory, reduce inflammation, and increase antioxidant activity. 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its high stability and solubility in various solvents. This makes it easy to handle and manipulate in the laboratory. However, one of the limitations of using 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the research and development of 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole. One potential direction is the synthesis of new derivatives of 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole with improved properties, such as higher solubility, stability, and bioavailability. Another direction is the investigation of the potential therapeutic applications of 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole in the development of new materials for organic electronics and energy storage devices is an area of active research.
Méthodes De Synthèse
5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2-chlorobenzonitrile, 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid, and hydroxylamine-O-sulfonic acid in the presence of phosphorus oxychloride, followed by reaction with sodium methoxide. Another method involves the reaction of 2-chlorobenzonitrile, 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid, and hydroxylamine hydrochloride in the presence of triethylamine, followed by reaction with sodium methoxide.
Applications De Recherche Scientifique
5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole has been used as a building block for the synthesis of conjugated polymers with high charge carrier mobility and stability. In organic electronics, 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole has been used as a hole-transporting material in organic light-emitting diodes and solar cells. In medicinal chemistry, 5-(2-chlorophenyl)-3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-1,2,4-oxadiazole has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-7-9-14(10-8-13)18-12-11-16(20(23-18)26-2)19-24-21(27-25-19)15-5-3-4-6-17(15)22/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMZYIHKTHWYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methylphenyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7710741.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B7710760.png)



![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)

